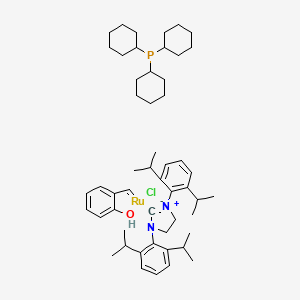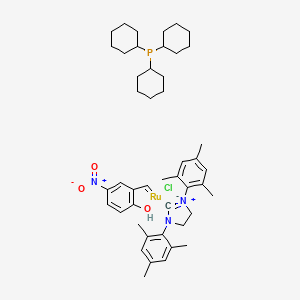
StickyCat Cl
Descripción general
Descripción
Mecanismo De Acción
Target of Action
StickyCat Cl is primarily used as a catalyst in olefin metathesis . Its primary targets are the olefinic molecules that undergo metathesis reactions . The role of this compound is to facilitate the rearrangement of carbon-carbon double bonds in these molecules .
Mode of Action
This compound interacts with its targets by acting as a catalyst in the metathesis reaction . It enables the breaking and reforming of carbon-carbon double bonds in olefinic molecules, leading to the rearrangement of these molecules . This interaction results in the formation of new olefinic compounds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the olefin metathesis pathway . This pathway involves the breaking and reforming of carbon-carbon double bonds in olefinic molecules . The downstream effects of this pathway include the formation of new olefinic compounds .
Pharmacokinetics
It is water-soluble and insoluble in organic solvents . This property affects its bioavailability in different reaction environments .
Result of Action
The molecular effect of this compound’s action is the rearrangement of carbon-carbon double bonds in olefinic molecules . On a cellular level, this can lead to the formation of new olefinic compounds . These new compounds can have various applications, depending on their structure and properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its water solubility allows it to be used in aqueous reaction environments . Moreover, it is stable enough to be handled in air, and it can be stored under inert gas at ambient temperature for short-term storage or in a cold place for long-term storage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: StickyCat Cl is synthesized through a series of reactions involving the coordination of ruthenium with specific ligands. The synthetic route typically involves the reaction of ruthenium chloride with (1,3-dimesityl-4-((trimethylammonio)methyl)imidazolidin-2-ylidene) and (2-isopropoxybenzylidene) ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the catalyst .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors that ensure precise control over reaction conditions such as temperature, pressure, and inert atmosphere. The catalyst is then purified and isolated as a green powder, which is stable and can be handled in air .
Análisis De Reacciones Químicas
Types of Reactions: StickyCat Cl primarily undergoes olefin metathesis reactions, which involve the rearrangement of carbon-carbon double bonds. This catalyst is effective in various types of metathesis reactions, including ring-closing metathesis, cross-metathesis, and ring-opening metathesis polymerization .
Common Reagents and Conditions: The reactions involving this compound typically require the presence of olefinic substrates and are carried out in solvents such as dichloromethane or ethyl acetate. The reactions are often conducted at temperatures ranging from 40°C to 110°C, depending on the specific metathesis reaction being performed .
Major Products Formed: The major products formed from reactions involving this compound are olefinic compounds with rearranged carbon-carbon double bonds. These products are often used as intermediates in the synthesis of pharmaceuticals, polymers, and other fine chemicals .
Aplicaciones Científicas De Investigación
StickyCat Cl has a wide range of applications in scientific research, particularly in the fields of chemistry and materials science. It is used as a catalyst in the synthesis of complex organic molecules, including pharmaceuticals and natural products. In addition, this compound is employed in the development of new materials, such as polymers and advanced composites, due to its ability to facilitate efficient and selective metathesis reactions .
In biology and medicine, this compound is used in the synthesis of bioactive compounds and drug candidates. Its high efficiency and selectivity make it a valuable tool for researchers working on the development of new therapeutic agents .
Comparación Con Compuestos Similares
StickyCat Cl is similar to other ruthenium-based olefin metathesis catalysts, such as the Grubbs second-generation catalyst and the nitro-Grela catalyst. this compound is unique in its water solubility and high stability, which allow for simple and efficient removal of residual ruthenium. This makes it particularly valuable in applications where the removal of metal residues is critical .
List of Similar Compounds:- Grubbs second-generation catalyst
- Nitro-Grela catalyst
- Hoveyda-Grubbs catalyst
- UltraCat
- FixCat
These similar compounds also facilitate olefin metathesis reactions but may differ in terms of solubility, stability, and specific applications .
Propiedades
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydro-2H-imidazol-3-ium-2-id-4-yl]methyl-trimethylazanium;dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N3.C10H12O.3ClH.Ru/c1-17-10-19(3)24(20(4)11-17)26-14-23(15-28(7,8)9)27(16-26)25-21(5)12-18(2)13-22(25)6;1-8(2)11-10-7-5-4-6-9(10)3;;;;/h10-13,23H,14-15H2,1-9H3;3-8H,1-2H3;3*1H;/q+1;;;;;+2/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMANVSTZFGSII-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CC([N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C[N+](C)(C)C)C.CC(C)OC1=CC=CC=C1C=[Ru](Cl)Cl.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H48Cl3N3ORu | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4-piperidin-1-ium]-5-yl]ammonium;dichloride](/img/structure/B6289664.png)
![4-cyano-3-nitrobenzene-6-ide-1-carboxylic acid;[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;iridium;prop-1-ene](/img/structure/B6289667.png)




![Chloro(4-cyanophenyl)[(R)-1-[(S)-2-[bis(4-fluorophenyl]phosphino]ferrocenyl]ethyldi-tert-butylphosphine]nickel(II)](/img/structure/B6289709.png)


![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (dicyclohexylphosphine)}nickel(II)](/img/structure/B6289720.png)
![benzonitrile;chloronickel;cyclopentane;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron](/img/structure/B6289727.png)
![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B6289734.png)
![6-(1,4,5,6-Tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6289740.png)
